Methyl 10-bromo-9-oxodecanoate
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Overview
Description
Methyl 10-bromo-9-oxodecanoate is a chemical compound with the molecular formula C11H19BrO3 It is an ester derivative of decanoic acid, featuring a bromine atom at the 10th position and a keto group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 10-bromo-9-oxodecanoate can be synthesized through several methods. One common approach involves the bromination of methyl 10-hydroxydecanoate using bromine in the presence of a suitable solvent like dichloromethane. The reaction typically proceeds under mild conditions, with the bromine adding to the 10th position of the decanoate ester.
Another method involves the oxidation of methyl 10-bromo-9-hydroxydecanoate using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. This reaction converts the hydroxyl group at the 9th position to a keto group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-bromo-9-oxodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in dichloromethane (CH2Cl2).
Oxidation: Pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of amides, thioethers, or ethers.
Reduction: Formation of methyl 10-bromo-9-h
Properties
CAS No. |
85060-82-8 |
---|---|
Molecular Formula |
C11H19BrO3 |
Molecular Weight |
279.17 g/mol |
IUPAC Name |
methyl 10-bromo-9-oxodecanoate |
InChI |
InChI=1S/C11H19BrO3/c1-15-11(14)8-6-4-2-3-5-7-10(13)9-12/h2-9H2,1H3 |
InChI Key |
GLRDTVHBIZVRND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCC(=O)CBr |
Origin of Product |
United States |
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